trans-1,4-Dichloro-2-butene

Catalog No.
S9101218
CAS No.
M.F
C4H6Cl2
M. Wt
124.99 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,4-Dichloro-2-butene

Product Name

trans-1,4-Dichloro-2-butene

IUPAC Name

1,4-dichlorobut-2-ene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

InChI

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2

InChI Key

FQDIANVAWVHZIR-UHFFFAOYSA-N

Solubility

Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol.
Soluble in ether.
Water solubility = 580 mg/l at 25 °C

Canonical SMILES

C(C=CCCl)Cl

Description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.

trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula C4H6Cl2C_4H_6Cl_2 and a molecular weight of 125 g/mol. It appears as a clear colorless to light yellow liquid with a distinct odor. The compound is classified under the category of halogenated unsaturated aliphatic compounds and is known for its moderate reactivity. It is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . The compound has a boiling point of approximately 74-76 °C at 40 mm Hg and a melting point of -1 to 3 °C .

, primarily involving chlorination processes. For instance, chlorination in chlorinated hydrocarbon solvents can yield both solid and liquid isomers, with the reaction pathway favoring trans-addition processes under certain conditions . When heated to decomposition, it emits toxic fumes containing chlorine compounds, indicating its potential hazards during handling and use .

The biological activity of trans-1,4-Dichloro-2-butene has been linked to its toxicity. It is considered highly corrosive and can cause severe damage to skin, eyes, and respiratory organs upon exposure. The compound has been classified as potentially harmful to human health, with risks including respiratory distress and skin burns . Additionally, it is suspected of having reproductive toxicity and may pose carcinogenic risks .

Several methods exist for synthesizing trans-1,4-Dichloro-2-butene:

  • Chlorination of 1,3-Butadiene: This method involves the direct chlorination of 1,3-butadiene using chlorine gas under controlled conditions.
  • Dehydrochlorination of 1,4-Dichlorobutane: This process entails the elimination of hydrogen chloride from 1,4-dichlorobutane to yield trans-1,4-dichloro-2-butene.
  • Reaction with Vinyl Chloride: Another method includes the reaction between vinyl chloride and other chlorinated compounds under specific conditions to produce trans-1,4-Dichloro-2-butene .

trans-1,4-Dichloro-2-butene serves multiple purposes in chemical synthesis:

  • Intermediate in Organic Synthesis: It is utilized as an intermediate for producing various chemical compounds, including anthraquinones and arylcarboxamides.
  • Precursor for Chloroprene: The compound is involved in the manufacture of chloroprene rubber.
  • Research

Studies have shown that trans-1,4-Dichloro-2-butene can interact with various biological systems. Its toxicity profile indicates that it can disrupt cellular functions and potentially lead to adverse health effects upon exposure. Research into its interactions with dopamine receptors suggests that derivatives of this compound may serve as novel antagonists in pharmacological applications .

trans-1,4-Dichloro-2-butene shares structural similarities with several other dichlorobutene isomers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
cis-1,4-Dichloro-2-buteneC4H6Cl2Isomeric form with different physical properties
1,3-DichlorobuteneC4H6Cl2Different position of chlorine atoms; more reactive
1,4-DichlorobutaneC4H8Cl2Saturated compound; less reactive than dichloroalkenes
1-Chloro-2-buteneC4H7ClContains only one chlorine atom; more reactive

trans-1,4-Dichloro-2-butene's unique trans configuration imparts distinct chemical properties compared to its cis counterpart and other dichlorinated derivatives. Its specific reactivity patterns make it valuable in synthetic organic chemistry while presenting unique challenges in handling due to its toxicity .

Physical Description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS]

Color/Form

Colorless liquid

XLogP3

1.7

Exact Mass

123.9846556 g/mol

Monoisotopic Mass

123.9846556 g/mol

Boiling Point

313 °F at 760 mmHg (USCG, 1999)
158 °C

Heavy Atom Count

6

Density

1.112 at 68 °F (USCG, 1999)
1.1858
Density: 1.183 (technical grade mixture) of cis and trans isomers.

Odor

Sweet, pungent

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

-54 °F (USCG, 1999)
3.5 °C

Vapor Pressure

3.0 [mmHg]
Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture
3 mm Hg @ 25 °C

Metabolism Metabolites

AN OXIDATION OF THE DOUBLE BOND IN CERTAIN HALO-OLEFINS, WHICH IS DEPENDENT ON MICROSOMAL MONO-OXYGENASES PROBABLY IS A COMMON PATHWAY IN THE FORMATION OF BIOLOGICALLY REACTIVE INTERMEDIATES.

Associated Chemicals

Dichlorobutene;11069-19-5

Wikipedia

1,4-Dichlorobut-2-ene

Methods of Manufacturing

The isomers 3,4-dichlorobutene, cis-1,4-dichlorobutene & trans-1,4-dichlorobutene are produced /by the reaction of chlorine & butadiene/, & when the mixture is heated, an equilibrium results. The residue resulting from removal of the 3,4-isomer ... is normally used without further separation.
Chlorination of butadiene in chloroform or carbon disulfide below 0 °C gives a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, in a ratio of about 2:1
Obtained in a yield of 93% by chlorination of butadiene in the vapor phase at 300-350 °C ... dichlorobutene isomers are also formed in the oxychlorination of C4 cracking fractions containing butadiene and isobutene. /Dichlorobutene isomers/

General Manufacturing Information

2-Butene, 1,4-dichloro-: ACTIVE
In the presence of catalyst (at 100 °C), a liquid mixture of dichlorobutenes equilibrates to a composition of 21% 3,4-dichloro-1-butene, and 7% cis-1,4-, and 72% trans-1,4-dichloro-2-butene. The vapor phase above the liquid contains 52, 6, and 42%, respectively, of the isomers.

Analytic Laboratory Methods

DICHLOROBUTENE IN WASTEWATER DETERMINED BY GAS CHROMATOGRAPHY. /DICHLOROBUTENE/
Gas chromatography has been used to determine the products ... resulting from the addition of chlorine to butadiene in acetic acid: Heasley VL et al; J Org Chem 37: 2228-31 (1972).
OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Estimated quantitation limit = 100 ug/l.
OSW Method 8010B. Determination of Halogenated Volatile Organics by Gas Chromatography. Estimated quantitation limit = 100 ug/kg.

Storage Conditions

Storage temperature: ambient /Dichlorobutene/

Dates

Modify: 2023-11-21

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